molecular formula C21H21N3O5S B11265569 N-(2,4-dimethylphenyl)-2-(3-((4-methoxyphenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(2,4-dimethylphenyl)-2-(3-((4-methoxyphenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B11265569
M. Wt: 427.5 g/mol
InChI Key: MVVGBTJVFIKKSB-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-2-[3-(4-METHOXYBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyridazine ring with sulfonyl and acetamide functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-DIMETHYLPHENYL)-2-[3-(4-METHOXYBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under controlled conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the pyridazine derivative in the presence of a base.

    Attachment of the Acetamide Group: The final step involves the acylation of the intermediate compound with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Introduction of halogenated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology:

    Enzyme Inhibition: The compound may serve as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: It can be used to study cell signaling pathways due to its ability to interact with specific molecular targets.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific proteins or enzymes.

    Therapeutic Agents: Potential use as a therapeutic agent in treating diseases related to its molecular targets.

Industry:

    Chemical Manufacturing: Utilized in the production of other complex organic compounds.

    Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-2-[3-(4-METHOXYBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and thereby modulating various biochemical pathways. This interaction can lead to inhibition or activation of the target, depending on the nature of the compound and the target.

Comparison with Similar Compounds

  • N-(2,4-DIMETHYLPHENYL)-2-[3-(4-METHOXYBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE
  • N-(2,4-DIMETHYLPHENYL)-2-[3-(4-METHOXYBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]PROPIONAMIDE
  • N-(2,4-DIMETHYLPHENYL)-2-[3-(4-METHOXYBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]BUTYRAMIDE

Uniqueness: The uniqueness of N-(2,4-DIMETHYLPHENYL)-2-[3-(4-METHOXYBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C21H21N3O5S

Molecular Weight

427.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C21H21N3O5S/c1-14-4-9-18(15(2)12-14)22-19(25)13-24-21(26)11-10-20(23-24)30(27,28)17-7-5-16(29-3)6-8-17/h4-12H,13H2,1-3H3,(H,22,25)

InChI Key

MVVGBTJVFIKKSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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